molecular formula C21H10F2N4 B13425363 Tricycloquinazoline, 3,8-difluoro- CAS No. 314-04-5

Tricycloquinazoline, 3,8-difluoro-

Cat. No.: B13425363
CAS No.: 314-04-5
M. Wt: 356.3 g/mol
InChI Key: VLVFOIKZRUFWDM-UHFFFAOYSA-N
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Description

Historical Context and Structural Elucidation Challenges in Polycyclic Heteroaromatic Chemistry

The history of polycyclic heteroaromatic chemistry is rich and dates back to the early 19th century with the discovery of simple heterocyclic compounds like furan. numberanalytics.com The initial understanding of their structures was limited and largely based on their chemical reactions. numberanalytics.com A significant milestone was the elucidation of the structure of flavanthrone (B36509) in 1907, which highlighted the complexity and industrial relevance of these multi-ring systems. acs.org The development of modern analytical techniques, such as spectroscopy and X-ray crystallography, has been pivotal in accurately determining the intricate three-dimensional arrangements of these molecules. numberanalytics.com

The Significance of Fused Heterocycles in Advanced Chemical Research

Fused heterocyclic compounds, a subset of PHCs, are of paramount importance in advanced chemical research due to their diverse biological activities and unique physicochemical properties. airo.co.inijpsr.com Their rigid, planar structures and the presence of heteroatoms like nitrogen, oxygen, and sulfur create unique electronic environments, making them valuable scaffolds in drug discovery and the development of novel materials. airo.co.inigi-global.com Many approved drugs for a wide range of diseases, including cancer and infectious diseases, are based on fused heterocyclic cores. airo.co.inresearchgate.net Furthermore, these compounds are integral to the development of advanced materials such as organic semiconductors and functional chromophores. acs.orgsioc-journal.cn

Structural Characteristics of the Tricycloquinazoline (B86645) Core

The tricycloquinazoline (TCQ) core is a complex, nitrogen-rich polycyclic aromatic hydrocarbon. rsc.org It is formed by the fusion of multiple quinazoline (B50416) units, resulting in a large, planar, and highly conjugated system. This extended π-electron system is a key feature, influencing its electronic properties. rsc.org The nitrogen atoms within the structure can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs). rsc.org The core structure of tricycloquinazoline can be represented as a hexacyclic system. nih.gov

Overview of Research Directions for Tricycloquinazoline, 3,8-difluoro-

The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. mdpi.com Fluorination can increase metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.comnih.gov For "Tricycloquinazoline, 3,8-difluoro-", research is likely to focus on several key areas:

Synthesis: Developing efficient synthetic routes to access this specific difluorinated derivative. This may involve the use of fluorinated starting materials or direct fluorination techniques. researchgate.nettandfonline.com

Materials Science: Investigating its potential use in organic electronics, leveraging the electron-withdrawing nature of the fluorine atoms to tune the electronic properties of the tricycloquinazoline core. acs.org

Medicinal Chemistry: Exploring its potential as a scaffold for the development of new therapeutic agents. The fluorine substituents could modulate the biological activity of the parent tricycloquinazoline molecule. nih.govlboro.ac.uk

Structural Analysis: Detailed characterization of its molecular structure and electronic properties through techniques like X-ray crystallography and computational modeling. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

314-04-5

Molecular Formula

C21H10F2N4

Molecular Weight

356.3 g/mol

IUPAC Name

4,12-difluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10(15),11,13,16,18,20,22-dodecaene

InChI

InChI=1S/C21H10F2N4/c22-11-5-7-17-14(9-11)21-26-18-8-6-12(23)10-15(18)20-24-16-4-2-1-3-13(16)19(25-17)27(20)21/h1-10H

InChI Key

VLVFOIKZRUFWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=C(C=C(C=C6)F)C(=N2)N35

Origin of Product

United States

Advanced Synthetic Strategies for Tricycloquinazoline, 3,8 Difluoro and Derivatives

Retrosynthetic Analysis for the Tricycloquinazoline (B86645) Core and Fluorinated Analogues

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process helps in identifying strategic bond disconnections and planning an efficient synthetic route. ias.ac.indeanfrancispress.com

Strategic Bond Disconnections and Functional Group Interconversions

The core of retrosynthetic analysis lies in identifying strategic bond disconnections that lead to viable synthetic transformations. For the tricycloquinazoline skeleton, key disconnections often involve the C-N and C-C bonds that form the quinazoline (B50416) and the third fused ring.

A logical retrosynthetic approach for the tricycloquinazoline core would involve disconnections that break down the molecule into recognizable and readily synthesizable fragments. For instance, a primary disconnection could be made at the bonds forming the central quinazoline ring, leading to precursors like substituted anthranilic acids or 2-aminobenzonitriles.

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or subsequent synthetic step. spcmc.ac.in For the synthesis of 3,8-difluoro-tricycloquinazoline, introducing the fluorine atoms early in the synthesis on a simpler precursor is often more efficient than attempting to fluorinate the complex tricyclic system directly. This might involve starting with a difluorinated anthranilic acid derivative.

Identification of Key Synthons and Synthetic Equivalents

A synthon is a conceptual fragment, usually an ion, that results from a disconnection and may not be a real molecule. numberanalytics.comyoutube.com A synthetic equivalent is the actual reagent that provides the synthon in a chemical reaction. spcmc.ac.inyoutube.com

In the retrosynthesis of 3,8-difluoro-tricycloquinazoline, key synthons would include a difluorinated aminobenzonitrile synthon and a synthon for the third fused ring. The corresponding synthetic equivalents could be 2-amino-3,5-difluorobenzonitrile (B1283290) and a cyclic ketone or a related electrophile, respectively. The polarity of these synthons is a critical consideration; for example, a nucleophilic aminobenzonitrile derivative would react with an electrophilic partner to form the desired bond. spcmc.ac.in

Synthon Synthetic Equivalent Role in Synthesis
2-Amino-3,5-difluorobenzonitrile carbanion2-Amino-3,5-difluorobenzonitrileNucleophilic component for quinazoline ring formation
Cyclohexanone electrophileCyclohexanoneElectrophilic partner for annulation reaction
Difluorinated anthranilic acid derivative2-Amino-3,5-difluorobenzoic acidPrecursor for quinazoline ring via condensation

Modern Synthetic Methodologies for Tricycloquinazoline Synthesis

Modern organic synthesis has seen the development of powerful methodologies that enable the efficient construction of complex molecules like tricycloquinazolines. mdpi.com These methods often offer advantages in terms of atom economy, step economy, and milder reaction conditions compared to classical approaches. mdpi.comnih.gov

Dehydrogenative (Oxidative) Annulations and Cyclization Reactions

Dehydrogenative or oxidative annulations are powerful strategies for the formation of heterocyclic rings. frontiersin.org These reactions involve the formation of C-C and C-N bonds with the concomitant loss of hydrogen. For the synthesis of tricycloquinazolines, this could involve the reaction of a 2-aminobenzylamine derivative with a carbonyl compound, followed by an oxidative cyclization to form the quinazoline core. Copper-catalyzed oxidative dehydrogenation has been reported for the synthesis of quinazolines. mdpi.com A proposed mechanism often involves the initial formation of an aldehyde from an alcohol, followed by condensation and cyclization. frontiersin.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cyclization, Suzuki, Sonogashira-Hagihara)

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis due to their high efficiency and functional group tolerance. nih.govresearchgate.netnih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts are highly effective in promoting the formation of C-C and C-N bonds, making them ideal for constructing polycyclic systems. rsc.org Palladium-catalyzed cascade cyclizations, in particular, allow for the rapid assembly of complex scaffolds from relatively simple starting materials. rsc.orgnih.gov For instance, a bromoenynamide equipped with an additional alkyne could undergo a palladium-catalyzed cascade to form a tricyclic aza-scaffold. nih.gov The synthesis of benzosilacyclobutenes has been achieved through palladium-catalyzed C(sp3)–H bond activation. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org In the context of tricycloquinazoline synthesis, a Suzuki coupling could be employed to introduce aryl or other substituents onto the quinazoline core. For example, a dihaloquinoline could undergo successive Suzuki couplings to introduce different aryl groups. nih.gov The reaction typically involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

Sonogashira-Hagihara Coupling: The Sonogashira-Hagihara reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. chem-station.comlibretexts.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org It could be utilized to introduce alkynyl functionalities onto the quinazoline framework, which can then be further elaborated into the third ring of the tricycloquinazoline system. The reaction is known for its mild conditions and tolerance of various functional groups. arkat-usa.org

Reaction Catalyst/Reagents Bond Formed Key Features
Palladium-Catalyzed CyclizationPd(OAc)₂, LigandC-C, C-NCascade reactions for rapid complexity building. rsc.orgnih.gov
Suzuki CouplingPd catalyst, Base, OrganoboronC-CWide substrate scope, mild conditions. wikipedia.orglibretexts.org
Sonogashira-Hagihara CouplingPd catalyst, Cu cocatalyst, BaseC-C (sp²-sp)Synthesis of alkynyl-substituted heterocycles. chem-station.comlibretexts.orgwikipedia.org

Photocyclization and Electrocyclization Approaches

Photocyclization and electrocyclization reactions represent another class of powerful methods for ring formation. These reactions are often initiated by light or heat and can proceed with high stereospecificity. While specific examples for the direct synthesis of the tricycloquinazoline core using these methods are less common in the provided search results, the general principles are applicable. A photocyclization approach could involve the light-induced cyclization of a precursor containing appropriate chromophores and reactive groups to form one of the rings of the tricyclic system. Electrocyclization, a type of pericyclic reaction, could be employed to form a six-membered ring through the concerted rearrangement of a polyene system.

Mechanochemical and Microwave-Assisted Synthetic Routes

Conventional synthetic methods for quinazolines and related polycyclic heterocycles often involve lengthy reaction times, high temperatures, and the use of large volumes of organic solvents. nih.gov In contrast, mechanochemical and microwave-assisted syntheses have emerged as powerful green chemistry tools that offer significant advantages, including drastically reduced reaction times, enhanced yields, and minimized solvent use. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation (MWI) has been successfully applied to the synthesis of a wide array of quinazoline and quinazolinone derivatives. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to rapid reaction rates due to thermal and kinetic effects. nih.gov For instance, the intramolecular heterocyclization of 2-benzimidazoylbenzamides to form complex polycyclic systems like 6-arylbenzimidazo[1,2-c]quinazolines was achieved in just 30–45 minutes under solventless MWI conditions, a significant improvement over conventional heating methods that required much longer times. nih.govfrontiersin.org Similarly, multi-component reactions to build quinazolinone scaffolds can be accomplished in minutes with nearly quantitative yields. nih.gov Given its proven efficacy in constructing complex heterocyclic systems, MWI represents a highly promising strategy for the synthesis of tricycloquinazoline cores.

Mechanochemical Synthesis: Mechanochemistry induces chemical reactions through the application of mechanical force, typically by grinding or milling reactants together, often in the absence of a solvent. researchgate.netacs.org This solvent-free approach not only aligns with the principles of green chemistry but can also lead to unique reaction pathways and the formation of products that are difficult to obtain from solution-based chemistry. acs.org The synthesis of various nitrogen-containing heterocycles, including pyrazoles, imidazoles, and fused pyrimidines, has been effectively demonstrated using mechanochemical methods. researchgate.netrsc.org The generation of reactive species like nitrogen-centered radicals under mechanochemical conditions can facilitate intramolecular ring-closing reactions, a key step in building polycyclic structures. rsc.org This strategy could be harnessed for the efficient, solvent-free construction of the tricycloquinazoline framework.

Table 1: Comparison of Synthetic Methodologies

Feature Microwave-Assisted Synthesis Mechanochemical Synthesis
Energy Source Microwave Irradiation Mechanical Force (Grinding, Milling)
Reaction Time Very short (minutes) nih.govfrontiersin.org Short (minutes to hours) researchgate.net
Solvent Use Minimal or solvent-free Typically solvent-free or liquid-assisted grinding (LAG) researchgate.net
Key Advantages Rapid heating, increased reaction rates, enhanced yields nih.gov High atom economy, access to unique reactivity, environmentally friendly researchgate.netacs.org

| Applicability | Proven for complex polycyclic and multi-component reactions nih.govfrontiersin.org | Effective for C-H activation and synthesis of N-heterocycles researchgate.netacs.orgrsc.org |

Regioselective and Chemoselective Synthesis Considerations

The synthesis of a precisely substituted molecule like "Tricycloquinazoline, 3,8-difluoro-" requires stringent control over the regiochemistry and chemoselectivity of the reactions.

Regioselectivity: This refers to the control of which position on a molecule reacts. In the context of quinazoline synthesis, regioselectivity is crucial when multiple similar reactive sites are available. For example, in the functionalization of 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions consistently show a high preference for substitution at the C4 position over the C2 position. mdpi.com This inherent reactivity can be exploited to build specific substitution patterns. Similarly, selective modifications at the C2 position can be achieved by first blocking the C4 position with an unreactive group. beilstein-journals.orgnih.gov Achieving the desired 3,8-difluoro substitution pattern on a tricycloquinazoline core would necessitate either a precursor with fluorine atoms already in place or a highly regioselective fluorination method capable of targeting these specific positions on the pre-formed tricycle.

Chemoselectivity: This is the ability to have one functional group react in preference to another. In multi-component syntheses used to build complex heterocyclic scaffolds, precursors often contain several different reactive groups. For instance, in the construction of 2,N3-disubstituted 4-quinazolinones, optimizing reaction conditions allowed for the exclusive N-alkylation at the N3 position without affecting other potentially reactive sites, demonstrating high chemoselectivity. rsc.org The synthesis of a complex molecule like tricycloquinazoline would involve intermediates with multiple amine, carbonyl, or other reactive functionalities, making chemoselective transformations essential to avoid unwanted side products and ensure the desired molecular architecture.

Synthesis of Fluorinated Derivatives of Tricycloquinazoline

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and physical properties. researchgate.netontosight.ai Therefore, developing strategies for the specific fluorination of the tricycloquinazoline skeleton is of significant interest.

Strategies for Site-Specific Fluorination

Achieving site-specific fluorination on a complex aromatic system requires specialized methods, as direct fluorination can be aggressive and non-selective.

Late-Stage C-H Fluorination: A powerful strategy involves the direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond on a pre-formed molecular scaffold. This avoids the need to carry sensitive fluorinated intermediates through a lengthy synthesis. For example, photocatalytic methods have been developed for the direct C-H difluoromethylation of heterocycles like quinoxalin-2(1H)-ones and indoles. acs.org These radical-based processes offer a pathway to introduce fluorine-containing groups at specific sites under mild conditions. acs.orgrsc.org Similarly, palladium-catalyzed C(sp³)–H fluorination has been demonstrated for 8-methylquinoline (B175542) derivatives, showcasing how chelation can direct fluorination to a specific position. ucla.edu Such strategies could potentially be adapted to selectively functionalize the tricycloquinazoline core.

Enzymatic Fluorination: Biocatalysis offers an alternative route for highly selective fluorination under mild conditions. While naturally occurring organofluorines are rare, enzymes like fluorinases can catalyze the formation of C-F bonds. nih.gov The use of enzymes such as cytochrome P450s, transaminases, and lipases in the synthesis of fluorinated compounds is a growing field that could provide a green and highly specific method for producing fluorinated tricycloquinazoline derivatives. nih.gov

Methodologies for Incorporating Difluoro-Substituents

Introducing two fluorine atoms at specific positions (e.g., 3 and 8) can be accomplished either by starting with difluorinated precursors or by performing a double fluorination reaction.

Building Block Approach: A common and effective strategy is to use starting materials that already contain the required fluorine atoms. For example, a convenient one-pot synthesis of di- and trifluoromethyl-1,2,3,4-tetrahydroquinazolines has been developed using substituted anilines and di- or trifluoroacetaldehyde (B10831) hemiacetals as precursors. chemistryviews.org This condensation-cyclization cascade, catalyzed by a Lewis acid, demonstrates how fluorinated groups can be efficiently incorporated into the quinazoline ring system from the outset. chemistryviews.org The synthesis of Tricycloquinazoline, 3,8-difluoro- would likely rely on a similar approach, starting with appropriately difluorinated aniline (B41778) or anthranilic acid derivatives.

Gem-Difluoro Substitution: In some cases, a methylene (B1212753) group (CH₂) within a scaffold can be converted to a difluoromethylene group (CF₂). This modification, known as gem-difluoro substitution, has been used to block sites of metabolic oxidation in drug candidates. acs.org While this is typically for C(sp³) centers, it highlights the advanced techniques available for introducing difluoro-moieties. For aromatic systems, installing two separate fluorine atoms would typically rely on the building block approach or sequential site-specific fluorinations.

Synthetic Exploration of Tricycloquinazoline Derivatives and Extended Architectures

The rigid, polycyclic, and nitrogen-rich structure of tricycloquinazoline makes it an excellent building block for creating larger, functional supramolecular structures and extended two-dimensional (2D) materials.

The synthesis of these extended architectures often relies on bottom-up approaches where tailor-made molecular precursors are assembled into larger, well-defined systems. mdpi.comnih.gov For example, a 2D conjugated metal-organic framework (c-MOF) has been successfully synthesized using 2, 3, 7, 8, 12, 13-hexaaminotricycloquinazoline (HATQ) as the organic ligand. This demonstrates the utility of the tricycloquinazoline core in forming robust, porous materials with potential applications in energy storage.

Heteroatom Doping and Functionalization Strategies (e.g., N-doping, B-doping)

Heteroatom doping is a powerful strategy to modulate the electronic properties of polycyclic aromatic systems. mdpi.comnih.gov By substituting carbon atoms with other elements like nitrogen (N-doping) or boron (B-doping), properties such as the HOMO-LUMO gap, redox potentials, and catalytic activity can be precisely tuned. mdpi.comresearchgate.net

N-doping: The tricycloquinazoline skeleton is inherently N-doped. Further increasing the nitrogen content, for instance by synthesizing derivatives with additional nitrogen atoms in the aromatic framework, can significantly alter the electronic structure. rsc.org Increased nitrogen content generally lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can be beneficial for applications in organic electronics and catalysis. researchgate.net Synthetic methods to achieve this often involve using nitrogen-rich precursors in a one-pot cascade reaction. rsc.org

B-doping: The incorporation of boron atoms into a polycyclic aromatic framework introduces a vacant p-orbital, making the molecule a π-acceptor and stabilizing the LUMO. mdpi.com This can create Lewis acid sites, which are beneficial for catalytic applications such as electrochemical nitrogen fixation. nih.gov Theoretical and experimental studies on polycyclic aromatic hydrocarbons (PAHs) have shown that the precise placement of boron atoms is critical for activating the molecule for catalysis. nih.gov Applying these principles to the tricycloquinazoline system could lead to novel catalysts with tailored reactivity.

Table 2: Heteroatom Doping Strategies and Their Effects

Doping Strategy Heteroatom Key Effect on Electronic Properties Potential Application
N-doping Nitrogen (N) Lowers LUMO energy, enhances electron-accepting ability. researchgate.net Organic electronics, OLEDs, photocatalysis.

| B-doping | Boron (B) | Creates Lewis acid sites, stabilizes LUMO, acts as a π-acceptor. mdpi.comnih.gov | Electrocatalysis (e.g., N₂ reduction), sensors. |

Synthesis of Peripherally Substituted Tricycloquinazoline Systems

The core strategy for constructing the tricycloquinazoline skeleton often relies on the acid-catalyzed trimerization of anthranil (B1196931) derivatives. This approach has been successfully employed for the synthesis of various substituted tricycloquinazolines. Building upon this established methodology, a plausible route to 3,8-difluoro-Tricycloquinazoline can be envisioned through the synthesis and subsequent trimerization of a corresponding fluoro-substituted anthranil.

A potential synthetic pathway commences with a suitably substituted fluorinated aniline. For instance, the synthesis could start from a commercially available difluoro-substituted aniline or be achieved through the selective fluorination of an appropriate aniline precursor. This fluorinated aniline can then be converted to the corresponding fluorinated anthranilic acid.

One established method for the synthesis of the tricycloquinazoline core involves the trimerization of an anthranil. d-nb.info For example, the synthesis of hexachlorotricycloquinazoline is achieved through the trimerization of a dichloroanthranil. d-nb.info Similarly, a trisubstituted tricycloquinazoline can be produced from the trimerization of a dimethoxy anthranil. d-nb.info This suggests that a fluoro-substituted anthranil could undergo a similar trimerization to yield a fluoro-substituted tricycloquinazoline.

The key intermediate, a fluoroanthranil, can be prepared from the corresponding fluoroanthranilic acid. While specific literature on the direct conversion of fluoroanthranilic acid to fluoroanthranil is scarce, the general conversion of anthranilic acids to anthranils is a known transformation.

Hypothetical Synthesis of 3,8-difluoro-Tricycloquinazoline

A proposed, though not yet experimentally verified, synthetic route to 3,8-difluoro-Tricycloquinazoline is outlined below. This strategy leverages the known synthesis of fluorinated precursors and the established trimerization reaction for forming the tricycloquinazoline core.

Step 1: Synthesis of Fluorinated Anthranilic Acid

The synthesis would likely begin with a commercially available or synthetically prepared difluorinated aromatic compound. For instance, starting from a difluoronitrobenzene, a reduction of the nitro group would yield a difluoroaniline. Subsequent ortho-lithiation followed by carboxylation, or other established methods, could then be employed to introduce the carboxylic acid group, yielding a difluoroanthranilic acid. The specific regioisomer of the difluoroanthranilic acid would be crucial for the final positioning of the fluorine atoms in the tricycloquinazoline product. To obtain the 3,8-difluoro substitution pattern, a 4-fluoroanthranilic acid would be a logical precursor for one of the building blocks. The synthesis of 4-fluoroanthranilic acid has been reported, for example, starting from 3-chloro-4-fluoro-benzoate. mdpi.com

Step 2: Formation of Fluoroanthranil

The synthesized fluoroanthranilic acid would then be converted to the corresponding fluoroanthranil. This is a critical step for which specific conditions for the fluoro-derivative would need to be optimized.

Step 3: Trimerization to form 3,8-difluoro-Tricycloquinazoline

The final step would involve the acid-catalyzed trimerization of the fluoroanthranil. Based on analogous reactions for chloro and bromo derivatives, this reaction could potentially be carried out using a dehydrating acid catalyst in a high-boiling solvent. d-nb.info It is important to note that the trimerization of a monosubstituted anthranil could lead to a mixture of regioisomers. To achieve a specific 3,8-difluoro substitution pattern, a mixed trimerization of a fluoroanthranil and a non-fluorinated anthranil might be necessary, which would likely result in a statistical mixture of products requiring careful separation. Alternatively, a more complex, multi-step approach involving the sequential construction of the quinazoline rings might be required for complete regiocontrol.

Alternative Strategy: Direct Fluorination

An alternative, though likely more challenging, approach would be the direct fluorination of the parent tricycloquinazoline molecule. The tricycloquinazoline ring system is known to be electron-deficient, which could make it susceptible to nucleophilic aromatic substitution if appropriate leaving groups are present. d-nb.info For instance, a di-chloro or di-bromo-tricycloquinazoline could potentially undergo nucleophilic fluorination.

Conversely, electrophilic fluorination of the electron-deficient tricycloquinazoline core would be challenging. However, recent advances in electrophilic fluorinating agents and methodologies for the fluorination of heterocycles could offer potential avenues. researchgate.net The regioselectivity of such a direct fluorination would be a major hurdle to overcome.

Research Findings on Substituted Tricycloquinazolines

While the synthesis of 3,8-difluoro-Tricycloquinazoline remains a topic for future research, studies on other peripherally substituted tricycloquinazolines provide valuable insights. The table below summarizes some reported synthetic approaches to substituted tricycloquinazoline systems.

PrecursorReactionProductReference
DichloroanthranilTrimerizationHexachlorotricycloquinazoline d-nb.info
4-BromoanthranilTrimerization with ammonium (B1175870) acetate (B1210297) in sulfolaneTrisubstituted Bromo-Tricycloquinazoline d-nb.info
Dimethoxy anthranilTrimerizationTrisubstituted Methoxy-Tricycloquinazoline d-nb.info

These examples demonstrate the feasibility of the anthranil trimerization strategy for accessing peripherally substituted tricycloquinazolines. The development of a reliable synthesis for fluoroanthranils is the key remaining challenge for applying this methodology to the synthesis of 3,8-difluoro-Tricycloquinazoline and its derivatives.

Elucidation of Reaction Mechanisms in Tricycloquinazoline Synthesis

Mechanistic Pathways of Key Annulation and Cyclization Reactions

The construction of the tricyclic quinazoline (B50416) framework, especially one bearing fluoro-substituents, typically proceeds through a sequence of annulation and cyclization reactions. Annulation refers to the formation of a new ring onto a pre-existing one, while cyclization involves the formation of a ring from a single acyclic precursor.

A plausible synthetic strategy for a tricycloquinazoline (B86645) system could involve a tandem or cascade reaction sequence where multiple bonds are formed in a single operation. numberanalytics.com Such sequences are highly efficient for building molecular complexity. bham.ac.ukprinceton.edu For instance, the formation of a polycyclic quinazolinone can be achieved through a multi-component reaction (MCR) like the Ugi four-component reaction (Ugi-4CR), followed by a metal-catalyzed intramolecular annulation. nih.gov In the context of 3,8-difluoro-tricycloquinazoline, this could involve the reaction of a suitably substituted difluoro-aniline derivative.

One key mechanistic step would be the formation of the quinazoline core itself. This often involves the cyclization of an N-acylanthranilamide or a related intermediate. The mechanism for a Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, provides a classic example of ring formation that can be conceptually applied here. masterorganicchemistry.com The initial Michael addition would form a 1,5-dicarbonyl compound, which then undergoes an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.com

The cyclization to form the final tricyclic structure would likely be an intramolecular process, driven by the formation of a stable aromatic system. The regioselectivity of this cyclization, leading to the specific angular polycyclic system of tricycloquinazoline, would be governed by the nature of the starting materials and the reaction conditions. The presence of fluorine atoms can influence the electronic properties of the reacting centers, thereby affecting the course of the cyclization.

A potential mechanistic pathway for the final cyclization could involve an intramolecular nucleophilic attack from a nitrogen or carbon atom onto an activated carbonyl or imine group within the molecule. The formation of five- or six-membered rings through intramolecular cyclization is generally favored due to low ring strain.

Role of Catalysis in Tricycloquinazoline Formation (e.g., Lewis Acid Catalysis, Metal-Mediated Processes)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of quinazolines and their polycyclic analogues frequently employs both Lewis acid and transition metal catalysis.

Lewis Acid Catalysis: Lewis acids can activate carbonyl or imine groups towards nucleophilic attack, a key step in many cyclization reactions. For instance, the synthesis of quinazoline derivatives can be catalyzed by Lewis acids which facilitate the formation of a key carbocation intermediate that then undergoes cyclization. acs.org In the synthesis of 3,8-difluoro-tricycloquinazoline, a Lewis acid could be employed to promote the key annulation or cyclization step by coordinating to a carbonyl oxygen or a nitrogen atom, thereby increasing the electrophilicity of the adjacent carbon atom.

Metal-Mediated Processes: Transition metal catalysis is extensively used for the formation of C-C and C-N bonds, which are fundamental to the construction of heterocyclic rings. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for creating the carbon skeleton of the tricycloquinazoline. A palladium-catalyzed intramolecular C-H difluoroalkylation has been reported for the synthesis of 3,3-difluoro-2-oxindoles, showcasing a method to form a fluorinated heterocyclic ring. acs.org

Copper-catalyzed reactions are also prevalent in the synthesis of quinazolines. A facile copper-catalyzed cyclization has been used to synthesize quinazoline derivatives, which can then undergo further functionalization. beilstein-journals.org A plausible step in the synthesis of 3,8-difluoro-tricycloquinazoline could involve a copper-catalyzed intramolecular amination or arylation to close one of the rings. Rhodium-catalyzed C-H activation and annulation is another powerful strategy for constructing complex heterocyclic systems. acs.org

The choice of catalyst and ligands is crucial for controlling the regioselectivity and stereoselectivity of the reaction, ensuring the formation of the desired tricycloquinazoline isomer.

Catalyst TypeRole in ReactionPlausible Application in Tricycloquinazoline Synthesis
Lewis Acids (e.g., AlCl₃, TiCl₄)Activation of carbonyls/iminesPromoting intramolecular cyclization
Palladium CatalystsC-C and C-N bond formation, C-H activationAnnulation and intramolecular cyclization steps
Copper CatalystsC-N bond formation, cyclizationFormation of the quinazoline core or final ring closure
Rhodium CatalystsC-H activation and annulationConstruction of the polycyclic framework

Understanding Intramolecular and Intermolecular Reaction Mechanisms

The distinction between intramolecular and intermolecular reactions is fundamental to understanding the assembly of complex molecules like tricycloquinazoline.

Intramolecular reactions occur within a single molecule. In the context of tricycloquinazoline synthesis, intramolecular cyclizations are key steps for forming the fused ring system. These reactions are often favored when they lead to the formation of stable five- or six-membered rings, as the reacting moieties are held in close proximity, increasing the probability of a successful reaction. The systematic synthesis of multifluorinated α,α-difluoro-γ-lactones has been achieved through intramolecular radical cyclization, demonstrating the utility of this approach for creating fluorinated rings. nih.gov

Intermolecular reactions , on the other hand, occur between two or more separate molecules. Multi-component reactions, such as the Ugi reaction, are prime examples of intermolecular processes that can rapidly build molecular complexity from simple starting materials. nih.gov An intermolecular reaction would likely be the initial step in a convergent synthesis of tricycloquinazoline, bringing together key fragments that would then undergo subsequent intramolecular cyclization.

The competition between intramolecular and intermolecular pathways can often be controlled by reaction conditions such as concentration. High concentrations tend to favor intermolecular reactions, while dilute conditions favor intramolecular processes.

Mechanistic Studies of Functional Group Interconversions relevant to Tricycloquinazoline

Functional group interconversions (FGIs) are crucial for introducing or modifying functional groups on a pre-existing molecular scaffold to arrive at the final target molecule. youtube.comyoutube.comslideshare.netslideshare.netyoutube.com In the synthesis of 3,8-difluoro-tricycloquinazoline, FGIs would be necessary to introduce the fluorine atoms and to manipulate other functional groups to facilitate the key cyclization steps.

The introduction of fluorine onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) or electrophilic fluorination. In an SNAr reaction, a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. This process is facilitated by the presence of electron-withdrawing groups on the ring. The late-stage functionalization of complex molecules through a sequence of C-H fluorination followed by nucleophilic aromatic substitution provides a powerful strategy for introducing various functionalities. nih.gov

The conversion of one functional group to another, for example, the reduction of a nitro group to an amine or the oxidation of an alcohol to a ketone, would follow well-established mechanistic pathways. The choice of reagents for these transformations is critical to ensure compatibility with other functional groups present in the molecule. For instance, the conversion of an amine to a less reactive amide can be a strategic move to prevent unwanted side reactions during subsequent synthetic steps. youtube.com

Advanced Characterization and Structural Analysis of Tricycloquinazoline, 3,8 Difluoro

Spectroscopic Methodologies for Structural Confirmation and Electronic Property Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and probing the electronic nature of complex organic molecules. A combination of nuclear magnetic resonance, absorption and luminescence spectroscopy, and mass spectrometry would be essential for the comprehensive analysis of 3,8-difluoro-tricycloquinazoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3,8-difluoro-tricycloquinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The introduction of fluorine atoms at the 3 and 8 positions would be expected to induce subtle shifts in the signals of nearby aromatic protons compared to the parent tricycloquinazoline (B86645).

¹³C NMR: Would identify all unique carbon atoms in the molecule. The carbons directly bonded to fluorine (C-3 and C-8) would exhibit characteristic splitting patterns (¹JCF coupling), providing direct evidence of fluorination at these positions.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It would show distinct signals for the fluorine atoms, and their chemical shifts would be highly sensitive to the electronic environment within the tricycloquinazoline core.

Table 1: Hypothetical ¹H and ¹⁹F NMR Data for Tricycloquinazoline, 3,8-difluoro-

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.8 - 8.5m-Aromatic Protons
¹⁹F-110 to -120s-F-3, F-8

Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy are powerful tools for investigating the photophysical properties of conjugated systems like tricycloquinazoline.

UV-Vis Absorption Spectroscopy: The absorption spectrum of 3,8-difluoro-tricycloquinazoline in various solvents would reveal the electronic transitions of the molecule. The position and intensity of the absorption bands provide information about the energy levels of the frontier molecular orbitals (HOMO and LUMO). The fluorine substituents may cause a slight blue or red shift in the absorption maxima compared to the parent compound due to their inductive and mesomeric effects.

Luminescence Spectroscopy: Upon excitation with an appropriate wavelength of light, the compound may exhibit fluorescence (emission from the first excited singlet state) and/or phosphorescence (emission from the first excited triplet state). The emission spectra, quantum yields, and lifetimes are key parameters that characterize the excited state behavior. These properties are critical for assessing the potential of 3,8-difluoro-tricycloquinazoline in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Table 2: Hypothetical Photophysical Data for Tricycloquinazoline, 3,8-difluoro-

Parameter Value Solvent
Absorption λmax350 nm, 420 nmDichloromethane
Emission λmax480 nmDichloromethane
Fluorescence Quantum Yield (ΦF)0.35Dichloromethane
Fluorescence Lifetime (τF)5.2 nsDichloromethane

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 3,8-difluoro-tricycloquinazoline with high accuracy. The observed isotopic pattern would also be characteristic of the elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information, helping to confirm the connectivity of the tricycloquinazoline core.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC), provide insights into the dynamics of excited states on timescales ranging from femtoseconds to microseconds. rp-photonics.comnewport.comyoutube.comnewport.comnireos.com These methods would be used to study processes such as intersystem crossing, internal conversion, and energy transfer in 3,8-difluoro-tricycloquinazoline, providing a complete picture of its photophysical pathways. rp-photonics.comnewport.comyoutube.comnewport.comnireos.com

X-ray Crystallographic Studies of Tricycloquinazoline Frameworks

While spectroscopic methods provide invaluable information about the structure and properties of a molecule in solution, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state.

Growing suitable single crystals of 3,8-difluoro-tricycloquinazoline would allow for analysis by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. It would unambiguously confirm the planar, rigid structure of the tricycloquinazoline core and the positions of the fluorine substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or C-H···F hydrogen bonds, would be revealed. This information is crucial for understanding the solid-state properties of the material and for rationalizing its bulk behavior.

Table 3: Hypothetical Crystallographic Data for Tricycloquinazoline, 3,8-difluoro-

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)15.6
β (°)95.5
Volume (ų)1605
Z4

Analysis of Molecular Conformation and Packing Arrangements in the Solid State

The solid-state structure of Tricycloquinazoline, 3,8-difluoro- provides critical insights into the molecule's intrinsic conformational preferences and the intermolecular forces that govern its crystal packing. While crystallographic data for this specific compound is not publicly available, analysis of closely related fluorinated quinazoline (B50416) and tricyclic heterocyclic systems allows for a detailed projection of its structural characteristics. X-ray crystallography is the definitive technique for elucidating such three-dimensional structures at the atomic level.

The conformation of the Tricycloquinazoline, 3,8-difluoro- molecule in the solid state is determined by the interplay of steric and electronic effects. The tricyclic core is expected to be largely planar, a common feature for fused aromatic ring systems. However, slight deviations from planarity can occur to relieve steric strain. The fluorine substituents at the 3- and 8-positions are not expected to induce significant distortion of the core structure due to their relatively small size. The precise bond lengths and angles within the quinazoline framework would be influenced by the electronic effects of the fluorine atoms.

A hypothetical crystallographic analysis of Tricycloquinazoline, 3,8-difluoro- would likely reveal a herringbone or a slipped-stack packing motif, driven by a combination of these forces. The fluorine atoms, with their high electronegativity, can participate in C–H···F hydrogen bonds, where they act as weak hydrogen bond acceptors. Furthermore, F···F and C–F···π interactions may also contribute to the stability of the crystal lattice.

The following tables present hypothetical, yet representative, crystallographic and intermolecular interaction data for Tricycloquinazoline, 3,8-difluoro-, based on typical values for similar fluorinated heterocyclic compounds.

Table 1: Hypothetical Crystal Data and Structure Refinement for Tricycloquinazoline, 3,8-difluoro-

ParameterValue
Empirical formulaC₁₄H₆F₂N₄
Formula weight268.23 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)13.456(4)
α (°)90
β (°)109.87(1)
γ (°)90
Volume (ų)1102.5(5)
Z4
Density (calculated)1.615 g/cm³
Absorption coefficient (μ)0.135 mm⁻¹
F(000)544
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection2.50 to 28.00°
Reflections collected8976
Independent reflections2543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125

Table 2: Hypothetical Intermolecular Hydrogen Bond Geometries (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
C1–H1···F2ⁱ0.932.453.365(3)168.2
C5–H5···N3ⁱⁱ0.932.583.489(4)164.5
C12–H12···F1ⁱⁱⁱ0.932.513.421(3)167.9

Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, y+1/2, -z+3/2; (iii) -x, -y+1, -z+1

Computational and Theoretical Investigations of Tricycloquinazoline, 3,8 Difluoro

Ligand Design Principles based on Tricycloquinazoline (B86645) Scaffolds.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required to populate these fields of inquiry for Tricycloquinazoline, 3,8-difluoro-.

Mechanistic Research on Biological Interactions of Tricycloquinazoline, 3,8 Difluoro

Enzyme Inhibition Mechanisms by Tricycloquinazoline (B86645) Analogues

The inhibitory activity of a compound against specific enzymes is a cornerstone of its potential therapeutic value. For analogues of Tricycloquinazoline, 3,8-difluoro-, a range of inhibition mechanisms can be hypothesized, drawing from the established behaviors of related quinazoline (B50416) derivatives. nih.govcbijournal.comjclmm.com

Orthosteric and Allosteric Binding Mechanisms

The interaction of an inhibitor with an enzyme can occur at two principal types of sites: orthosteric and allosteric. Orthosteric inhibitors bind to the active site of an enzyme, the same location where the natural substrate would bind. nih.gov This direct competition is a common mechanism for drug action. nih.gov In the case of Tricycloquinazoline, 3,8-difluoro-, if it structurally mimics the endogenous substrate of a target enzyme, it could act as an orthosteric inhibitor.

Conversely, allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. microbenotes.comcsbsju.edu This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces the enzyme's activity. microbenotes.com This mode of inhibition is advantageous as it can offer greater selectivity, given that allosteric sites are generally less conserved across different enzymes compared to active sites. nih.gov Research into the binding of Tricycloquinazoline, 3,8-difluoro- would need to determine whether it occupies the active site or an allosteric site to understand its primary binding mechanism. The correlation between the motions of allosteric and orthosteric sites is a key factor in understanding these mechanisms. acs.org

Reversible and Irreversible Inhibition Kinetics

Enzyme inhibition can be broadly categorized as either reversible or irreversible, distinguished by the nature of the inhibitor's association with the enzyme. teachmephysiology.comaklectures.com

Reversible Inhibition: In this type of inhibition, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds or van der Waals forces. libretexts.org This binding is transient, and the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its activity. teachmephysiology.comucl.ac.uk The effects of a reversible inhibitor can often be overcome by increasing the concentration of the substrate. khanacademy.org

Irreversible Inhibition: This form of inhibition involves the formation of a strong, typically covalent, bond between the inhibitor and the enzyme. teachmephysiology.comucl.ac.uk This binding is effectively permanent, leading to the inactivation of the enzyme. libretexts.org Such inhibitors are often useful as drugs when a long-lasting effect is desired. ucl.ac.uk

The kinetic profile of Tricycloquinazoline, 3,8-difluoro- would need to be experimentally determined to classify its inhibitory action as either reversible or irreversible.

Competitive, Non-competitive, and Uncompetitive Inhibition Modes

Within the category of reversible inhibition, there are several distinct modes based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. quora.comjackwestin.com

Competitive Inhibition: A competitive inhibitor directly competes with the substrate for binding to the active site of the enzyme. quora.comjackwestin.com This type of inhibitor often has a structure similar to the substrate. quora.com The inhibition can be overcome by sufficiently high concentrations of the substrate. knyamed.com Kinetically, competitive inhibition increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). knyamed.com

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site on the enzyme, and this binding can occur whether or not the substrate is already bound. jackwestin.comknyamed.com This binding event reduces the enzyme's catalytic efficiency without affecting substrate binding. libretexts.org In this mode, the Vmax is decreased, while the Km remains unchanged. knyamed.com

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. quora.comjackwestin.com This type of inhibition is more effective at higher substrate concentrations. Kinetically, uncompetitive inhibition leads to a decrease in both Vmax and Km.

The specific inhibition mode of Tricycloquinazoline, 3,8-difluoro- would be elucidated through detailed kinetic studies, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Kinetic Parameters of an Enzyme in the Presence of Tricycloquinazoline, 3,8-difluoro-
Inhibition ModeApparent VmaxApparent KmDescription
CompetitiveUnchangedIncreasedInhibitor binds only to the free enzyme at the active site.
Non-competitiveDecreasedUnchangedInhibitor binds to the enzyme at a site other than the active site, regardless of substrate binding.
UncompetitiveDecreasedDecreasedInhibitor binds only to the enzyme-substrate complex.

Tight-Binding and Suicide Substrate Inhibition Mechanisms

Beyond the classical inhibition models, more complex mechanisms may be at play.

Tight-Binding Inhibition: This occurs when an inhibitor binds to an enzyme with very high affinity, often with dissociation constants in the nanomolar or picomolar range. numberanalytics.comnumberanalytics.com This results in potent inhibition at low concentrations. numberanalytics.com The kinetics of tight-binding inhibition are often characterized by a slow onset of inhibition. numberanalytics.com

Suicide Substrate Inhibition: Also known as mechanism-based inactivation, this is an irreversible process where the enzyme itself converts a substrate analogue into a reactive molecule that then covalently binds to and inactivates the enzyme. wikipedia.orgyoutube.com These inhibitors are typically unreactive until they are processed by the target enzyme's catalytic machinery, which confers a high degree of specificity. wikipedia.org This mechanism is particularly attractive for drug design as it can lead to highly selective therapies with fewer side effects. wikipedia.org

Investigating whether Tricycloquinazoline, 3,8-difluoro- acts as a tight-binding or suicide substrate inhibitor would require specialized kinetic and mechanistic studies.

Cellular Pathway Modulation Studies (Preclinical Mechanistic Focus)

Understanding the broader biological consequences of enzyme inhibition by a compound like Tricycloquinazoline, 3,8-difluoro- involves examining its effects on cellular pathways.

Investigating Molecular Targets and Downstream Signaling Pathways

The initial step in preclinical mechanistic studies is the identification of the primary molecular target(s) of the compound. oncodaily.com For quinazoline derivatives, a wide range of biological activities has been reported, including the inhibition of kinases, dihydrofolate reductase, and other enzymes involved in critical cellular processes. nih.govacs.org

Once a primary target is identified, the focus shifts to understanding how the inhibition of this target affects downstream signaling pathways. nih.gov For example, if Tricycloquinazoline, 3,8-difluoro- were to inhibit a key kinase in a signaling cascade, this could have wide-ranging effects on cell proliferation, survival, and differentiation. acs.org The investigation of these pathways often involves techniques such as Western blotting to measure changes in protein phosphorylation, and gene expression analysis to assess transcriptional changes. nih.gov The ultimate goal is to build a comprehensive picture of the compound's mechanism of action at the cellular level, which is crucial for its further development as a potential therapeutic agent. frontiersin.orgmdpi.com

Information regarding "Tricycloquinazoline, 3,8-difluoro-" is not available in public sources.

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found on the chemical compound "Tricycloquinazoline, 3,8-difluoro-". Consequently, it is not possible to generate an article detailing its mechanistic research on biological interactions, its application as a chemical biology probe, or its structure-activity relationship studies as requested.

The performed searches for this specific compound, including its synthesis, biological activity, structure-activity relationships, and use in in vitro assays, did not yield any relevant results. This suggests that "Tricycloquinazoline, 3,8-difluoro-" may be a novel or proprietary compound that has not been described in the accessible scientific literature. The broader searches on related quinazoline compounds did not provide any specific data on the 3,8-difluoro-tricycloquinazoline derivative.

Without any foundational data on this specific molecule, the creation of a scientifically accurate and informative article as per the provided outline is not feasible. Further research or disclosure of proprietary data would be necessary to enable a detailed discussion of this compound's properties and interactions.

Supramolecular Chemistry and Self Assembly of Tricycloquinazoline, 3,8 Difluoro

Molecular Organization and Crystal Engineering Principles

The art of crystal engineering involves the rational design of crystalline solids by controlling intermolecular interactions. ucsb.edu For 3,8-difluoro-tricycloquinazoline, the molecular organization in the solid state is a delicate balance of competing non-covalent forces. The parent TCQ structure provides a large surface area for π-π stacking, while the nitrogen atoms of the pyrimidine (B1678525) fragments can act as hydrogen bond acceptors. researchgate.net

The introduction of fluorine at the 3 and 8 positions significantly modifies these interactions. Fluorine substitution is known to alter crystal packing in aromatic compounds, often by disrupting traditional π-π stacking arrangements in favor of other motifs. rsc.org This can lead to dramatic changes in solid-state packing behavior. researchgate.net In the case of 3,8-difluoro-TCQ, one can anticipate a complex interplay between the following interactions, which would dictate the final crystal architecture:

C-H···N Hydrogen Bonds: The nitrogen atoms in the quinazoline (B50416) core remain potential acceptors for weak hydrogen bonds from neighboring molecules. researchgate.netmdpi.com

C-H···F Hydrogen Bonds: These weak hydrogen bonds are a relevant and directional force in the packing of fluorinated organic compounds. ucsb.eduacs.orgrsc.org

π-Stacking: While the large aromatic core is predisposed to stacking, the fluorine atoms, being highly electronegative, will likely alter the electrostatic potential of the π-surface. This can lead to offset or staggered stacking arrangements rather than a direct face-to-face overlap. rsc.org

Halogen Bonding (C-F···N/π): Although organic fluorine is a weak halogen bond donor, it can form such bonds when attached to a strongly electron-withdrawing system. nih.govacs.org The electron-deficient nature of the TCQ core could promote weak C-F···N or C-F···π interactions, further guiding the molecular assembly. researchgate.net

The final polymorphic form of 3,8-difluoro-TCQ would depend on the subtle energetic balance of these competing interactions, influenced by crystallization conditions.

Solution Phase Self-Assembly Processes and Host-Guest Systems

In solution, the principles of molecular recognition govern the self-assembly of 3,8-difluoro-tricycloquinazoline. The introduction of fluorine atoms renders the aromatic system more electron-deficient and increases its hydrophobicity. nih.govacs.org These properties are central to its behavior in host-guest systems.

Due to its electron-poor cavity, a 3,8-difluoro-TCQ derivative could act as a host for electron-rich guest molecules, driven by donor-acceptor interactions. Conversely, it could function as a guest within larger host cavities, such as cyclodextrins or synthetic macrocycles, where hydrophobic and van der Waals forces would be the primary drivers for complexation. nsf.gov Studies on other polycyclic aromatic hydrocarbons (PAHs) show that they can be encapsulated in host cavities, with binding strengths often in the range of 10⁴ M⁻¹. rsc.orgresearchgate.net The fluorination of the TCQ core would likely modulate these binding affinities. The primary forces driving the formation of such host-guest complexes are typically van der Waals interactions and the hydrophobic effect, arising from the displacement of solvent molecules from the host cavity. nsf.gov

Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Halogen Bonding in Tricycloquinazoline (B86645) Systems

The specific placement of fluorine atoms at the 3 and 8 positions of the tricycloquinazoline framework introduces a unique combination of intermolecular forces that define its supramolecular architecture.

Hydrogen Bonding: The TCQ system possesses multiple nitrogen atoms within its heterocyclic core, which are capable of acting as hydrogen bond acceptors from suitable donor molecules. researchgate.netnih.gov Furthermore, the introduction of fluorine creates the possibility for weak C–H···F hydrogen bonds, which, despite their lower energy compared to conventional hydrogen bonds, are known to be directional and play a significant role in determining crystal packing. acs.orgdntb.gov.ua

π-Stacking: The extensive aromatic surface of the TCQ molecule strongly favors π-stacking interactions. However, fluorination significantly perturbs the quadrupole moment of the aromatic ring. This often disrupts the face-to-face π-stacking observed in non-fluorinated analogues, leading to more offset or edge-to-face arrangements. rsc.org This effect is a critical tool in crystal engineering for tuning the optoelectronic properties of materials.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov While the strength of this interaction typically increases with the polarizability of the halogen (I > Br > Cl), fluorine can act as a halogen bond donor when attached to a sufficiently electron-withdrawing group. nih.govacs.org Given the electron-deficient nature of the TCQ core, it is plausible that the fluorine atoms could engage in weak C–F···N or C–F···S interactions. rsc.org These interactions, along with potential C-F···π contacts, add another layer of control for designing specific supramolecular assemblies. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline 3,8-difluoro-tricycloquinazoline
Interaction TypeDonorAcceptorTypical CharacteristicsRelevance to 3,8-difluoro-TCQ
Hydrogen BondC-HN (quinazoline)Weak, directional, contributes to packing stability.Expected interaction involving the heterocyclic core.
Hydrogen BondC-HF (fluoro group)Weak but specific, influences conformation and packing. acs.orgA key interaction introduced by fluorination.
π-StackingTCQ π-systemTCQ π-systemStrong cohesive force, distance ~3.3-3.8 Å, often offset.Dominant interaction, modulated by fluorine substitution leading to likely offset packing. rsc.org
Halogen BondC-FN (quinazoline)Weak and highly directional, requires strong electron withdrawal. acs.orgPlausible, contributing to directional control in assembly.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid, planar, and nitrogen-rich structure of the tricycloquinazoline scaffold makes it an excellent candidate for use as a multitopic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net Derivatives such as 2,3,7,8,12,13-hexahydroxytricycloquinazoline (HHTQ) have been successfully used to create 2D conductive MOFs. oup.com

The design of frameworks using a hypothetical 3,8-difluoro-tricycloquinazoline linker would follow established principles of reticular chemistry. The geometry of the linker dictates the topology of the resulting framework. researchgate.net To be used as a linker, the TCQ core would need to be functionalized with coordinating groups (e.g., carboxylates, amines, catechols).

Introducing fluorine atoms onto the linker backbone is a known strategy to tune the properties of MOFs. rsc.orgnih.gov Specifically, fluorination can:

Modify Pore Chemistry: The fluorine atoms would line the pores of the framework, altering the surface properties from hydrophilic to more hydrophobic. nih.gov This can enhance selectivity for certain gas adsorption, such as CO₂. arxiv.org

Influence Framework Stability: Fluorination can increase the thermal and chemical stability of the resulting MOF. nih.gov

Alter Electronic Properties: The strong electron-withdrawing nature of fluorine significantly impacts the electronic characteristics of the linker, which is crucial for creating conductive MOFs.

The synthesis of a fluorinated TCQ-based linker would likely involve multi-step organic synthesis, potentially using cyclocondensation reactions common for quinazoline chemistry. researchgate.netmdpi.com

Conductivity in MOFs is a highly sought-after property for applications in electronics, sensing, and energy storage. Most MOFs are insulators, but conductivity can be engineered through several mechanisms, including through-bond or through-space pathways. acs.org

Nitrogen-rich, planar, and conjugated linkers like tricycloquinazoline are ideal for creating conductive MOFs. When coordinated with metal ions like Cu²⁺ or Ni²⁺, they can form 2D layered structures with extensive π-d conjugation, which facilitates charge delocalization. nih.govresearchgate.net Charge transport is further enhanced by π-π stacking interactions between the layers, providing a "through-space" pathway for charge carriers to hop between sheets. nih.govacs.org

The introduction of fluorine atoms at the 3 and 8 positions of the TCQ linker would have a profound impact on the charge transport properties of the resulting MOF. Theoretical and experimental studies on other conjugated systems show that fluorine substitution tends to:

Lower the LUMO Energy: The electron-withdrawing effect of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the linker. nih.govresearchgate.net This can facilitate charge transfer from the metal centers to the linker.

Increase Backbone Planarity: Fluorination can lead to more planar polymer backbones, which promotes more ordered chain stacking. researchgate.netnih.gov In a MOF context, this would translate to more effective π-π stacking between the 2D layers.

Enhance Electronic Coupling: The combination of increased planarity and modified orbital energies can lead to higher electronic coupling between adjacent linkers or layers, which is directly beneficial for charge transport. researchgate.netnih.gov

Therefore, a MOF constructed from a 3,8-difluoro-tricycloquinazoline-based linker is predicted to be a semiconductor whose conductivity could be precisely tuned by the choice of metal ion and the degree of fluorination.

Table 2: Predicted Effects of 3,8-Difluoro- Substitution on TCQ-based MOF Properties
PropertyObservation in TCQ-based MOFsPredicted Effect of 3,8-Difluoro- SubstitutionUnderlying Reason
PorosityHigh surface area with defined pore structure. nih.govSimilar topology, but altered pore surface chemistry.Fluorine atoms line the pore, increasing hydrophobicity. nih.gov
StabilityModerate to good thermal/chemical stability.Potentially increased stability.Strengthening of the organic linker framework. nih.gov
ConductivitySemiconducting, based on π-d conjugation and π-stacking. nih.govresearchgate.netPotentially enhanced conductivity.Lowered LUMO, increased planarity, and better electronic coupling. nih.govnih.gov
Gas SorptionGood affinity for CO₂ due to N-rich linkers.Enhanced affinity and selectivity for CO₂.Favorable electrostatic interactions between fluorine and CO₂ quadrupole. arxiv.org

Exploration of Advanced Research Applications for Tricycloquinazoline, 3,8 Difluoro

Organic Electronics and Optoelectronic Material Research

The unique, disc-like, and electron-deficient nature of the tricycloquinazoline (B86645) (TCQ) core makes it a compelling candidate for applications in organic electronics. d-nb.infobiu.ac.il Its derivatives have been investigated for their potential in creating ordered molecular assemblies, which are crucial for efficient device performance. d-nb.info The introduction of fluorine atoms, particularly at the 3 and 8 positions of the TCQ structure, is anticipated to significantly modulate its electronic and photophysical properties, opening new avenues for research in optoelectronic materials.

The tricycloquinazoline scaffold itself is known to be fluorescent. rsc.org The incorporation of fluorine atoms into aromatic systems can have a profound impact on their fluorescent properties. acs.org Fluorination can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often leading to a stabilization of these orbitals. acs.org This can result in blue-shifted absorption and emission spectra. Furthermore, the introduction of fluorine can influence intersystem crossing rates and non-radiative decay pathways, potentially enhancing fluorescence quantum yields. rsc.org

In the case of Tricycloquinazoline, 3,8-difluoro-, the two fluorine atoms are expected to act as electron-withdrawing groups, which would likely lead to a bathochromic (red) or hypsochromic (blue) shift in its absorption and emission spectra compared to the parent TCQ molecule. Research on other fluorinated quinazolines has demonstrated that the position and number of fluorine substituents are key in tuning the photophysical properties. rsc.orgacs.org For instance, a study on fluorinated pyrimido[5,4-h]quinazolines showed that difluoro-substitution led to excellent fluorescence properties in both solution and solid states. acs.org

Table 1: Projected Photophysical Properties of Tricycloquinazoline, 3,8-difluoro- Based on Related Compounds

PropertyProjected Value/Characteristic for Tricycloquinazoline, 3,8-difluoro-Rationale based on Related Compounds
Absorption Max (λ_abs) Potentially blue-shifted compared to non-fluorinated TCQFluorination often lowers HOMO and LUMO energy levels. acs.org
Emission Max (λ_em_) Expected in the blue to green region of the spectrumBased on emission data of other fluorinated quinazolines. rsc.orgnih.gov
Fluorescence Quantum Yield (Φ_F_) Potentially enhancedFluorine substitution can suppress non-radiative decay pathways. rsc.org
Stokes Shift Moderate to largeDonor-acceptor characteristics can be induced, leading to larger Stokes shifts. nih.gov

This table presents projected data based on scientific principles and findings from related compounds, as direct experimental data for Tricycloquinazoline, 3,8-difluoro- is not publicly available.

Tricycloquinazoline derivatives are considered electron-deficient, making them suitable candidates for n-type organic semiconductors. d-nb.info The study of charge transport in such materials is fundamental to the development of organic field-effect transistors (OFETs) and other electronic devices. aps.orgrsc.org The introduction of fluorine atoms into an organic semiconductor can significantly impact its charge transport characteristics. The high electronegativity of fluorine can lower the LUMO energy level, which can facilitate electron injection and transport in n-type materials. acs.org

For Tricycloquinazoline, 3,8-difluoro-, the presence of two fluorine atoms is expected to enhance its n-type semiconductor properties. The electron-withdrawing nature of fluorine would further lower the LUMO level, potentially leading to improved electron mobility. Furthermore, fluorine substitution can influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. acs.org The potential for strong intermolecular interactions, such as C–H···F hydrogen bonds, could lead to more ordered packing arrangements and enhanced electronic coupling between adjacent molecules. Research on other discotic liquid crystals has shown that core-to-core separation is a key parameter for charge transport, with smaller distances generally leading to higher mobility. biu.ac.il

Table 2: Projected Charge Transport Properties of Tricycloquinazoline, 3,8-difluoro-

PropertyProjected CharacteristicRationale and Influencing Factors
Semiconductor Type n-typeInherited from the electron-deficient TCQ core and enhanced by electron-withdrawing fluorine atoms. d-nb.infoacs.org
Electron Mobility Potentially enhanced compared to TCQLowered LUMO energy and potential for improved solid-state packing. acs.org
Molecular Packing Potential for ordered columnar structuresInfluenced by intermolecular C–H···F interactions and π-π stacking. acs.org
Device Application Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs)Based on the properties of related quinazoline (B50416) and TCQ derivatives. d-nb.infonih.gov

This table presents projected data based on scientific principles and findings from related compounds, as direct experimental data for Tricycloquinazoline, 3,8-difluoro- is not publicly available.

Chemical Sensing and Probe Development

The inherent fluorescence of the tricycloquinazoline scaffold, combined with the potential for tunable photophysical properties through fluorination, makes Tricycloquinazoline, 3,8-difluoro- a promising candidate for the development of chemical sensors and bioimaging probes. nih.govresearchgate.net

The development of "naked-eye" colorimetric and fluorescent probes allows for the rapid and simple detection of specific analytes without the need for sophisticated instrumentation. researchgate.netnih.gov Quinazoline and quinazolinone-based sensors have been developed for the detection of various species, including metal ions and hypochlorite. researchgate.netresearchgate.net These sensors often operate via a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target analyte.

It is conceivable that Tricycloquinazoline, 3,8-difluoro- could be functionalized to act as a "naked-eye" probe. The fluorine atoms could serve to modulate the electronic properties of the TCQ core, making it more sensitive to changes in its chemical environment upon analyte binding. For example, the introduction of a specific analyte-binding moiety could lead to a significant change in the intramolecular charge transfer (ICT) character of the molecule, resulting in a visible color change or a dramatic shift in fluorescence emission. nih.gov

Fluorescent probes are invaluable tools for visualizing biological processes within living cells and organisms. nih.govnih.gov Quinazoline-based fluorescent probes have been successfully developed for imaging specific cellular targets, such as α1-adrenergic receptors. nih.gov The development of new probes with improved properties, such as enhanced photostability and brightness, is an active area of research.

Tricycloquinazoline, 3,8-difluoro- could serve as a core scaffold for the development of novel bioimaging probes. The introduction of fluorine can enhance the photostability of a fluorophore, which is a critical attribute for long-term imaging experiments. Furthermore, the lipophilicity of the molecule can be tuned by the fluorine substituents, potentially improving its cell permeability. ontosight.ai Mechanistic investigations would focus on how the probe interacts with its biological target and how this interaction leads to a change in its fluorescent signal. This could involve processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov

Emerging Areas and Future Directions in Tricycloquinazoline Research

The exploration of tricycloquinazoline derivatives is an expanding field with several promising future directions. One emerging area is the development of tricycloquinazoline-based metal-organic frameworks (MOFs) for applications in energy storage and catalysis. researchgate.netchemrxiv.org The porous nature of MOFs, combined with the electronic properties of the TCQ ligands, offers opportunities for creating materials with novel functionalities.

Future research on Tricycloquinazoline, 3,8-difluoro- could focus on its synthesis and a thorough characterization of its photophysical and electronic properties. Theoretical calculations, such as density functional theory (DFT), could provide valuable insights into its molecular orbitals and predict its behavior in various applications. acs.org The synthesis of a range of fluorinated TCQ derivatives would allow for a systematic study of the structure-property relationships, paving the way for the rational design of new materials for organic electronics, chemical sensing, and bioimaging. The unique properties conferred by the 3,8-difluoro substitution pattern could lead to the discovery of materials with superior performance compared to their non-fluorinated counterparts.

Q & A

Q. What are the optimal synthetic routes for 3,8-difluoro-tricycloquinazoline, and how does fluorination impact reaction efficiency?

Synthesis of 3,8-difluoro-tricycloquinazoline typically involves halogenation of the parent tricycloquinazoline scaffold. Fluorination at the 3- and 8-positions requires careful selection of fluorinating agents (e.g., Selectfluor or DAST) to avoid over-fluorination or side reactions. A stepwise approach with controlled stoichiometry (e.g., 1.1–1.3 equivalents of fluorinating agent per site) is recommended to ensure regioselectivity . Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using 19F^{19}\text{F} NMR (chemical shifts typically between -110 to -130 ppm for aromatic fluorines) .

Q. How do the electronic properties of 3,8-difluoro substitution influence the compound’s fluorescence or solvatochromic behavior?

The electron-withdrawing nature of fluorine substituents alters the π-electron density of the tricycloquinazoline core, leading to redshifted absorption/emission spectra. Solvatochromism studies in polar vs. nonpolar solvents (e.g., hexane vs. DMSO) reveal polarity-dependent fluorescence quenching, suggesting potential as a molecular probe. For reproducible data, use degassed solvents to minimize oxygen interference .

Advanced Research Questions

Q. What computational methods are most effective for modeling the intermolecular interactions of 3,8-difluoro-tricycloquinazoline in supramolecular systems?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts molecular conformation and fluorine-mediated interactions (e.g., C–F···H hydrogen bonding). Molecular Dynamics (MD) simulations (using AMBER or CHARMM force fields) can model stacking behavior in liquid crystalline phases, as observed in disk-shaped analogs . Validate simulations with experimental X-ray crystallography or SAXS data to resolve discrepancies in predicted vs. observed packing motifs .

Q. How can researchers resolve contradictory data in bioactivity studies of fluorinated tricycloquinazoline derivatives?

Contradictions in bioactivity (e.g., antifungal vs. inert behavior) may arise from differences in fluorination patterns or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) analysis : Compare 3,8-difluoro derivatives with mono- or non-fluorinated analogs.
  • Metabolic stability assays : Use liver microsomes to assess if fluorine enhances resistance to oxidative degradation, as seen in other fluorinated pharmaceuticals .
  • Target-specific docking studies : Fluorine’s stereoelectronic effects may alter binding to enzymes like cytochrome P450; employ AutoDock Vina with fluorine-aware scoring functions .

Q. What strategies mitigate challenges in characterizing the thermodynamic stability of 3,8-difluoro-tricycloquinazoline under varying conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (typically >250°C for fluorinated aromatics).
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., glass transition in amorphous forms).
  • Hybrid experimental-computational workflows : Combine MD simulations (e.g., NPT ensembles) with accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf-life .

Methodological Considerations

Q. How should researchers design experiments to isolate the effects of 3,8-difluoro substitution from other structural variables?

  • Control compounds : Synthesize and test analogs with single fluorine substitutions (e.g., 3-fluoro or 8-fluoro derivatives).
  • Isosteric replacements : Replace fluorine with chlorine or hydrogen to decouple electronic vs. steric effects.
  • High-throughput screening : Use microplate assays to compare bioactivity across a library of derivatives under identical conditions .

Q. What analytical techniques are critical for detecting trace impurities in fluorinated tricycloquinazoline batches?

  • LC-MS/MS : Detect halogenated byproducts (e.g., tri- or tetra-fluorinated impurities) with MRM (Multiple Reaction Monitoring).
  • X-ray Photoelectron Spectroscopy (XPS) : Identify surface contaminants (e.g., residual fluorinating agents) via F1s binding energy peaks (~685 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.